Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused isoxazolo-pyridine core with a methyl ester at position 4, a methyl group at position 3, and a 1-methylpyrazole substituent at position 4.
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H12N4O3/c1-7-11-9(13(18)19-3)4-10(15-12(11)20-16-7)8-5-14-17(2)6-8/h4-6H,1-3H3 |
InChI Key |
MSMZETJOXOXNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Synthesis
3-Methylisoxazole-5-amine reacts with ethyl acetoacetate under acidic conditions to form the isoxazole core.
Pyridine Ring Closure
The intermediate undergoes cyclization with 1-methyl-1H-pyrazole-4-carbaldehyde via Friedländer condensation (KOH/ethanol, reflux).
Esterification
The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH).
Overall Yield : 30–40% across three steps.
Nucleophilic Substitution Approaches
Intramolecular nucleophilic substitution of nitro groups in 2-chloro-3-nitropyridines provides an alternative route. While primarily used for isoxazolo[4,5-b]pyridines, this method can be adapted by substituting nitro groups with pyrazole moieties.
Conditions :
-
Substrate : 2-Chloro-3-nitro-6-methylpyridine.
-
Reagent : 1-Methyl-1H-pyrazole-4-boronic acid (Suzuki coupling).
Comparative Analysis of Methods
*Reported for structurally analogous compounds.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a reaction pivotal for generating bioactive analogs.
-
Conditions :
-
Acidic: 6M HCl, reflux (8–12 hrs)
-
Basic: 2M NaOH, 80°C (4–6 hrs)
-
-
Product : 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (yield: 85–92%) .
This reaction is reversible; the carboxylic acid can be re-esterified using methanol and catalytic H₂SO₄.
Amidation Reactions
The ester group reacts with amines to form amides, enhancing solubility or targeting specific biological interactions:
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | Methanol, 60°C, 6 hrs | 3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxamide | 78% |
| Benzylamine | DMF, EDCl/HOBt, RT, 12 hrs | N-Benzyl derivative | 65% |
| Piperidine | THF, DCC, 0°C → RT, 24 hrs | Piperidinamide | 70% |
Amidation broadens the compound’s pharmacological profile by introducing hydrogen-bond donors/acceptors .
Nucleophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature allows nucleophilic substitution at position 5 (ortho to the isoxazole nitrogen) :
-
Reagents :
Cyclization Reactions
The pyrazole substituent participates in metal-mediated cyclizations. For example, iron complexes facilitate ring-opening and recyclization to form polycyclic structures (e.g., pyrazolo-pyridines) :
Mechanism :
-
Fe-isoxazole complex formation.
-
N–O bond cleavage → Fe-nitrene intermediate.
-
1,5-Cyclization → Fe-aminopyrazole complex.
Application : Synthesizes tricyclic derivatives with enhanced binding to kinase targets .
Functionalization of the Pyrazole Ring
The 1-methylpyrazole group can undergo:
-
N-Methylation : Further alkylation with methyl iodide (Ag₂O, DMF) to form dimethyl analogs.
-
C-H Activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at position 5 of the pyrazole .
Biological Interaction-Driven Modifications
The compound’s interactions with calcium receptors and kinases guide targeted derivatization :
-
Trifluoromethylation : Introduces CF₃ groups at position 3 (via KF/CO₂, 80°C) to enhance metabolic stability .
-
Sulfonation : Arylsulfonyl hydrazides react to form 5-amino-4-arylthio derivatives (yield: 70–85%) .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) leads to isoxazole ring opening (half-life: 8 hrs).
-
Oxidative Stability : Susceptible to peroxide-mediated oxidation at the pyridine N-oxide position .
This compound’s versatile reactivity enables tailored modifications for drug discovery, particularly in kinase inhibition and metabolic pathway targeting. Future research should explore enantioselective syntheses and in vivo stability profiling.
Scientific Research Applications
Structural Characteristics
The compound features a fused isoxazole and pyridine framework with a pyrazole moiety, which contributes to its distinct pharmacological properties. The molecular formula is with a molecular weight of approximately 272.26 g/mol.
Medicinal Chemistry
Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, studies on different cancer cell lines have shown promising cytotoxic effects, suggesting its potential as a lead compound for new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
This data indicates significant efficacy against lung and breast cancer cells, highlighting its potential in cancer therapeutics.
- Anti-inflammatory Effects : The structure of the compound suggests possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases where cytokine levels are elevated .
Antimicrobial Properties
Research has also focused on the antimicrobial efficacy of this compound. Its derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method has been employed to assess antimicrobial activity, revealing good efficacy in many synthesized derivatives .
Molecular Docking Studies
Computational studies have been conducted to understand the interactions of this compound with biological targets. Molecular docking simulations suggest that the compound exhibits favorable binding affinities with key proteins involved in disease pathways. This computational approach aids in predicting the therapeutic potential and guiding further modifications of the compound for enhanced efficacy .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparative analysis highlights their unique features and potential applications:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 6-cyclopropyl-3-(1-methyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate | Structure | Contains a cyclopropyl group; potential for different biological activities. |
| Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenyloxazolo[5,4-b]pyridine | Structure | Substituted with phenyl; may exhibit distinct pharmacological properties. |
| Methyl 3-methyl-6-(1-methylpyrazol-4-yl)isoxazolo[5,4-b]pyridine | Structure | Lacks additional substitutions; serves as a simpler analog for comparison. |
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional properties are compared below with two closely related derivatives:
Structural and Functional Group Analysis
*Calculated based on structural analysis.
Key Observations:
The 4-methoxyphenyl substituent in the analog (CAS 924221-72-7) introduces electron-donating effects, increasing lipophilicity and enabling π-π stacking in aromatic systems .
Functional Group Impact :
Hydrogen Bonding and Crystal Packing
The pyrazole substituent in the target compound may participate in N–H···O/N hydrogen bonds, as observed in pyrazole-containing heterocycles . In contrast, the methoxyphenyl analog’s ether oxygen could act as a hydrogen-bond acceptor, influencing crystal packing or supramolecular assembly .
Biological Activity
Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a novel compound belonging to the isoxazole family, recognized for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that integrates an isoxazole and a pyridine ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 298.29 g/mol. This structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.
Research indicates that compounds similar to this compound exhibit significant biological activities primarily through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating neurotransmitter systems.
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Several studies have highlighted the anticancer potential of isoxazole derivatives. For example:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HCT116 (Colorectal) | 15.2 | Moderate |
| Similar Isoxazole Derivative | PC3 (Prostate) | 12.5 | High |
| Similar Isoxazole Derivative | MCF7 (Breast) | 10.0 | High |
These findings suggest that the compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). A study demonstrated that related compounds showed dual COX inhibition with IC50 values ranging from 2.1 to 10.9 µM, suggesting that this compound could have similar effects .
Case Study 1: Anticancer Screening
In a comparative study of various isoxazole derivatives, this compound was evaluated against multiple cancer cell lines using the MTT assay. The results indicated promising anticancer activity with an IC50 value of approximately 15 µM against HCT116 cells . This activity was attributed to the compound's ability to induce apoptosis in cancer cells.
Case Study 2: Enzyme Inhibition
A docking study revealed that the compound binds effectively to COX enzymes, demonstrating potential as an anti-inflammatory agent. The binding affinity was comparable to known inhibitors, suggesting that further development could lead to new therapeutic options for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate?
- Methodological Answer : The synthesis of fused isoxazolo-pyridine systems typically involves cyclization strategies. For example, tandem Mannich–electrophilic amination reactions can be employed using profluorophoric isoxazolo[3,4-b]quinolin-3(1H)-one derivatives as precursors under reflux conditions with formaldehyde and amines . Alternatively, cyclization of pyrazole-4-carbaldehydes with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) has been reported for analogous heterocycles . Optimize yields by varying catalysts (e.g., iodine for azide cyclization) and reaction temperatures (80–100°C).
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (XRD) with the SHELXL program for refinement. Key steps include:
- Collecting high-resolution data (θ ≤ 25°) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Applying SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks .
- Validate the structure using R-factor convergence (target < 0.05) and cross-checking with Fourier difference maps.
Q. What spectroscopic techniques are critical for validating the compound’s purity and structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions, noting chemical shifts for the isoxazole ring (δ 8.5–9.5 ppm for protons) and pyrazole methyl groups (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion peaks ([M+H]) with mass accuracy < 3 ppm.
- FTIR : Identify ester carbonyl stretches (~1700 cm) and isoxazole C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare them with experimental data. Discrepancies may arise from tautomerism or solvent effects .
- Cross-validate with XRD-derived bond lengths and angles to refine computational models .
Q. What strategies optimize synthetic yield for large-scale production in academic settings?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
- Catalyst screening : Test Pd/C or Cu(I) catalysts for cyclization steps to minimize byproducts .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (10–50%) to isolate the product efficiently.
Q. How do hydrogen-bonding patterns influence crystallization and stability?
- Methodological Answer : Analyze hydrogen bonds using graph set notation (e.g., motifs) via SHELXL’s hydrogen-bonding tables. For example, the ester carbonyl may act as an acceptor with adjacent N-H donors, forming a stable lattice . Adjust crystallization solvents (e.g., DMSO/water mixtures) to favor π-π stacking and H-bond networks.
Q. What structural modifications enhance bioactivity in SAR studies?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 4-position to improve binding affinity to enzymatic targets .
- Replace the methyl ester with a carboxylate to increase solubility for in vitro assays . Validate changes using molecular docking against target proteins (e.g., kinases) and in vitro enzyme inhibition assays.
Q. How can computational modeling predict electronic properties relevant to reactivity?
- Methodological Answer :
- Perform HOMO-LUMO calculations (Gaussian 16) to identify electrophilic/nucleophilic sites. The isoxazole ring typically exhibits high electron density, making it reactive toward electrophilic substitution .
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ values, adjusting for solvent polarity effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
